7-hydroxy-PIPAT

Description

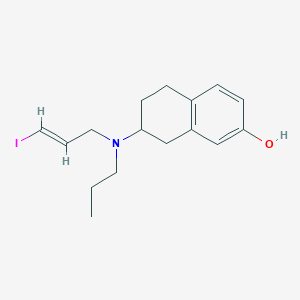

Structure

2D Structure

3D Structure

Properties

CAS No. |

148258-46-2 |

|---|---|

Molecular Formula |

C16H22INO |

Molecular Weight |

371.26 g/mol |

IUPAC Name |

7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+ |

InChI Key |

RTMIJLQPWFKAFE-FPYGCLRLSA-N |

Isomeric SMILES |

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O |

Canonical SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |

Other CAS No. |

148258-46-2 148216-78-8 |

Synonyms |

7-hydroxy-2-(N-n-propyl-N-(3-iodo-2'-propenyl)-amino)tetralin 7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin 7-OH-PIPAT 7-OH-PIPAT-A |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 7-Hydroxy-PIPAT

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxy-PIPAT ((R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)-amino]tetralin) is a potent and selective agonist for the dopamine D3 receptor. Its mechanism of action is primarily characterized by high-affinity binding to the D3 receptor, leading to the activation of canonical G protein-coupled signaling pathways. This guide provides a comprehensive overview of the binding kinetics, functional activity, and downstream signaling cascades associated with this compound, supported by detailed experimental protocols and visual representations of the key molecular interactions and workflows.

Core Mechanism of Action: Dopamine D3 Receptor Agonism

The primary molecular target of this compound is the dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). As an agonist, this compound binds to and activates the D3 receptor, initiating a cascade of intracellular events.

Receptor Binding Profile

This compound exhibits high affinity for the dopamine D3 receptor, with a notable selectivity over the closely related D2 receptor subtype. This selectivity is a key feature of its pharmacological profile. The binding affinity of a ligand to its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

Data Presentation: Binding Affinity of this compound and Related Compounds

| Compound/Radioligand | Receptor | Tissue/Cell Line | Binding Affinity (nM) | Reference |

| [¹²⁵I]R(+)trans-7-OH-PIPAT | Dopamine D3 | Rat Basal Forebrain Homogenates | Kd = 0.42 | [1] |

| [¹²⁵I]trans-7-OH-PIPAT-A | Dopamine D3 | Rat Striatal Membrane Homogenates | Kd = 0.48 | [2] |

| This compound | Dopamine D3 | Not Specified | Ki = 0.99 |

G Protein-Coupled Signaling Pathway

Upon agonist binding, the dopamine D3 receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins of the Gi/o family. This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o-GTP subunit then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular proteins, thereby modulating their activity.

Signaling Pathway Diagram: Canonical Gi/o-Coupled Pathway

Caption: Canonical Gi/o-coupled signaling pathway of the dopamine D3 receptor activated by this compound.

β-Arrestin Recruitment and Potential for Biased Agonism

In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.

The ability of a ligand to preferentially activate one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent) is known as biased agonism or functional selectivity. While the interaction of the D2 receptor with β-arrestin is well-documented, the role of β-arrestin in D3 receptor signaling, particularly in response to specific agonists, is an active area of investigation. Some studies suggest that certain D3 receptor agonists may induce receptor internalization without recruiting β-arrestin.

Currently, there is a lack of publicly available quantitative data (EC50, Emax) specifically for this compound in β-arrestin recruitment assays. Such data would be necessary to definitively characterize its potential for biased agonism at the D3 receptor.

Signaling Pathway Diagram: β-Arrestin Recruitment Pathway

Caption: General overview of the β-arrestin recruitment pathway for GPCRs.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells stably expressing the human dopamine D3 receptor.

-

Radioligand (e.g., [¹²⁵I]7-OH-PIPAT).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known D3 antagonist like haloperidol).

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value) to each well.

-

Add increasing concentrations of unlabeled this compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a competing ligand).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following receptor activation.

Experimental Workflow: cAMP Inhibition Assay

Caption: Workflow for a cAMP inhibition functional assay.

Materials:

-

Cells stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Assay buffer.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

96- or 384-well plates.

Procedure:

-

Plate the cells in 96- or 384-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Remove the culture medium and add the diluted this compound to the cells.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells according to the protocol of the cAMP detection kit.

-

Measure the intracellular cAMP levels using the detection kit and a compatible plate reader.

-

Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for cAMP inhibition.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, providing insights into a G protein-independent signaling pathway.

Experimental Workflow: β-Arrestin Recruitment Assay

Caption: Workflow for a β-arrestin recruitment assay.

Materials:

-

Cells stably co-expressing the human dopamine D3 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin-2 fused to the complementary reporter fragment.

-

Cell culture medium.

-

Assay buffer.

-

This compound.

-

Detection reagents (substrate for the reporter enzyme).

-

96- or 384-well white-walled plates.

-

Luminometer or fluorometer.

Procedure:

-

Plate the engineered cells in 96- or 384-well white-walled plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound to the cells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents, including the substrate for the reporter enzyme, to each well.

-

Incubate at room temperature for a period specified by the assay kit manufacturer to allow for signal development.

-

Measure the luminescence or fluorescence signal using a compatible plate reader.

-

Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the dopamine D3 receptor. Its high affinity and selectivity, coupled with its agonist activity at the Gi/o-coupled signaling pathway, make it a potent modulator of this important CNS target. Further studies to quantify its functional activity in β-arrestin recruitment assays will be crucial to fully elucidate its potential for biased agonism and to provide a more complete understanding of its intricate mechanism of action. The detailed protocols and diagrams provided in this guide offer a robust framework for researchers to explore the multifaceted pharmacology of this compound and other D3 receptor ligands.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of 7-hydroxy-PIPAT

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-PIPAT, or 7-hydroxy-2-(N-propyl-N-(3-iodo-2-propenyl)amino)tetralin, is a potent and selective dopamine D3 receptor agonist.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and pharmacology. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside a summary of its binding affinity. The document also illustrates the relevant signaling pathway and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this important research tool.

Chemical Properties

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale/Comments |

| Molecular Formula | C₁₆H₂₂INO | - |

| Molecular Weight | 371.26 g/mol | - |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol. Limited solubility in aqueous solutions, which is pH-dependent. | Aminotetralin derivatives are generally soluble in polar organic solvents.[2] The phenolic hydroxyl and the tertiary amine groups suggest that its aqueous solubility will increase at acidic and basic pH, respectively. |

| Stability | The phenolic hydroxyl group may be susceptible to oxidation. Solutions should be stored under inert gas and protected from light. | Phenolic compounds can degrade when exposed to light, oxygen, and high temperatures.[3][4][5] |

| pKa | Two pKa values are expected: one for the phenolic hydroxyl group (around 9-10) and one for the tertiary amine (around 8-9). | The pKa of phenolic hydroxyl groups typically falls in this range. The pKa of the tertiary amine is estimated based on similar aminotetralin structures. Computational methods can provide more precise predictions. |

Synthesis of this compound

A plausible synthetic route to this compound involves a three-step process starting from 2-amino-7-hydroxytetralin. This precursor can be synthesized from 7-methoxytetralone. The overall synthetic scheme is depicted below.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 2-(N-propylamino)-7-hydroxytetralin

-

To a solution of 2-amino-7-hydroxytetralin (1.0 eq) in anhydrous dichloromethane (DCM), add propionaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(N-propylamino)-7-hydroxytetralin.

Step 2: Synthesis of this compound (N-Alkylation)

-

Dissolve 2-(N-propylamino)-7-hydroxytetralin (1.0 eq) in anhydrous acetonitrile.

-

Add potassium carbonate (K₂CO₃) (3.0 eq) and 3-iodo-1-propene (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

-

Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Pharmacological Properties

This compound is a high-affinity agonist for the dopamine D3 receptor, exhibiting significant selectivity over the D2 receptor subtype.

Table 2: Receptor Binding Affinity of this compound and Related Compounds

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| This compound | Dopamine D3 | 0.99 | |

| [¹²⁵I]R(+)trans-7-OH-PIPAT | Dopamine D3 | 0.42 (Kd) | |

| [¹²⁵I]R(+)trans-7-OH-PIPAT | Dopamine D3 | 0.48 (Kd) | |

| [¹²⁵I]R(+)trans-7-OH-PIPAT | 5-HT1A | 1.4 (Kd) |

Dopamine D3 Receptor Signaling Pathway

As a Gi/o-coupled receptor agonist, this compound binding to the dopamine D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Caption: Dopamine D3 receptor signaling pathway.

Experimental Protocols

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D3 receptor.

Caption: Workflow for a receptor binding assay.

Materials:

-

Cell membranes expressing dopamine D3 receptors

-

Radioligand (e.g., [³H]-spiperone)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a high concentration of a known D3 antagonist (e.g., eticlopride) is used instead of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: β-Arrestin Recruitment

This assay measures the ability of this compound to act as an agonist by quantifying the recruitment of β-arrestin to the activated dopamine D3 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing the human dopamine D3 receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment complementation system).

-

This compound

-

Dopamine (as a reference agonist)

-

Assay buffer (e.g., HBSS)

-

Substrate for the enzyme complementation system

-

384-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the cells into 384-well plates and incubate for 24 hours.

-

Prepare serial dilutions of this compound and the reference agonist, dopamine, in the assay buffer.

-

Add the compound dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.

-

Add the enzyme substrate according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve.

-

The Emax value (the maximum response) can also be determined to assess the efficacy of the compound relative to the reference agonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of 7-hydroxy-PIPAT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-PIPAT is a high-affinity dopamine D3 receptor agonist. Its characterization is crucial for understanding its therapeutic potential in neurological and psychiatric disorders where the D3 receptor plays a significant role. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity and the key functional assays used to elucidate its signaling profile. This document is intended to serve as a practical resource, offering detailed experimental protocols and data presentation to facilitate reproducible research.

Receptor Binding Affinity

The initial and fundamental step in characterizing any new ligand is to determine its affinity for its target receptor and its selectivity over other related receptors. For this compound, this involves radioligand binding assays to determine its dissociation constant (Kd) or inhibition constant (Ki) at the dopamine D3 receptor and other dopamine receptor subtypes.

Quantitative Data: Binding Affinity

The following table summarizes the reported binding affinities of this compound and its radiolabeled analogue for the dopamine D3 receptor.

| Compound | Receptor | Tissue/Cell Line | Binding Constant (nM) | Reference |

| This compound | Dopamine D3 | - | Ki = 0.99 | [1] |

| [¹²⁵I]R(+)trans-7-OH-PIPAT | Dopamine D3 | Rat Basal Forebrain Homogenates | Kd = 0.42 | [2] |

| [¹²⁵I]trans-7-OH-PIPAT-A | Dopamine D3 | Rat Striatal Membrane Homogenates | Kd = 0.48 | [3] |

Experimental Protocol: Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of unlabeled this compound through competitive displacement of a radiolabeled D3 receptor ligand (e.g., [¹²⁵I]7-OH-PIPAT).

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]7-OH-PIPAT or another suitable D3-selective radioligand.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Determinator: A high concentration of a non-selective dopamine antagonist (e.g., 10 µM haloperidol).

-

Glass Fiber Filters: (e.g., Whatman GF/B).

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determinator.

-

50 µL of the appropriate this compound dilution.

-

50 µL of radioligand at a concentration close to its Kd.

-

50 µL of cell membrane preparation (typically 10-50 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.

-

Washing: Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Use non-linear regression analysis (e.g., one-site fit) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Functional Characterization

Functional assays are essential to determine the efficacy and potency of this compound as a D3 receptor agonist. The primary signaling pathway for the D3 receptor is through the Gi/o protein, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Another critical aspect of GPCR signaling is the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and activation of distinct signaling pathways.

G Protein Activation: GTPγS Binding Assay

This assay measures the ability of an agonist to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early event in receptor activation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Materials:

-

Cell Membranes: Membranes from cells expressing the dopamine D3 receptor.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Determinator: High concentration of unlabeled GTPγS.

Procedure:

-

Membrane Pre-incubation: Pre-incubate cell membranes with GDP (e.g., 10 µM) on ice to ensure G proteins are in their inactive state.

-

Assay Setup: In a 96-well plate, combine:

-

Assay buffer.

-

Serial dilutions of this compound.

-

[³⁵S]GTPγS (e.g., 0.1 nM).

-

Pre-incubated cell membranes.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

-

Washing: Wash filters with ice-cold assay buffer.

-

Counting and Analysis: Measure radioactivity using a scintillation counter and analyze the data to determine EC50 and Emax values.

Dopamine D3 Receptor Gαi Signaling Pathway

Caption: Canonical Gαi-mediated signaling pathway of the D3 receptor.

Adenylyl Cyclase Inhibition: cAMP Assay

This functional assay directly measures the consequence of Gαi activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Experimental Protocol: cAMP Assay

Materials:

-

Cells: Whole cells stably expressing the dopamine D3 receptor (e.g., CHO-K1 or HEK293).

-

This compound.

-

Forskolin: An adenylyl cyclase activator used to stimulate basal cAMP levels.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Incubation: Replace the medium with a serum-free medium containing serial dilutions of this compound and incubate for a specified time.

-

Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 (the concentration that inhibits 50% of the forskolin-stimulated cAMP production) and the Imax (maximum inhibition).

Workflow for a Cell-Based cAMP Assay

Caption: General workflow for an adenylyl cyclase inhibition assay.

β-Arrestin Recruitment Assay

This assay determines whether agonist binding to the D3 receptor leads to the recruitment of β-arrestin, a key protein in receptor desensitization and signaling.

Experimental Protocol: β-Arrestin Recruitment Assay

Materials:

-

Cells: A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter or Tango assay cell lines) expressing the dopamine D3 receptor. These cells typically co-express the receptor fused to a protein fragment and β-arrestin fused to the complementary fragment.

-

This compound.

-

Assay Reagents: Provided with the commercial assay kit (e.g., substrate for the complemented enzyme).

Procedure:

-

Cell Seeding: Plate the engineered cells in a 96-well plate and culture overnight.

-

Agonist Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).

-

Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the signal against the log concentration of this compound to determine the EC50 and Emax for β-arrestin recruitment.

β-Arrestin Recruitment Pathway

Caption: Simplified overview of the β-arrestin recruitment pathway.

Summary and Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective dopamine D3 receptor agonist. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the pharmacological properties of this and other D3 receptor ligands. A thorough understanding of a compound's binding affinity and functional signaling profile is paramount for its development as a potential therapeutic agent. The combination of radioligand binding assays with functional assays for G protein activation and β-arrestin recruitment allows for a comprehensive assessment of a ligand's activity at its target receptor.

References

Unraveling the Pharmacological Profile of the Dopamine D3 Receptor Agonist 7-Hydroxy-PIPAT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-N,N-dipropyl-2-aminotetralin (7-hydroxy-PIPAT) is a high-affinity agonist for the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. The D3 receptor's involvement in cognitive and motivational processes has made it a significant target for the development of therapeutics for neuropsychiatric disorders, including schizophrenia and substance use disorder. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound and its radiolabeled analogue, [¹²⁵I]7-OH-PIPAT, at the dopamine D3 receptor, along with comparative data for other relevant receptors.

Table 1: Binding Affinity of [¹²⁵I]7-OH-PIPAT for the Dopamine D3 Receptor

| Radioligand | Receptor | Tissue/Cell Line | Kd (nM) | Reference |

| [¹²⁵I]R(+)trans-7-OH-PIPAT | Dopamine D₃ | Rat Basal Forebrain Homogenates | 0.42 | [1] |

| [¹²⁵I]trans-7-OH-PIPAT-A | Dopamine D₃ | Rat Striatal Membrane Homogenates | 0.48 | [2][3] |

Table 2: Comparative Binding Affinities of Dopamine Receptor Ligands

| Compound | Receptor | Ki (nM) | Selectivity (D₂/D₃) | Reference |

| R-(+)-7-OH-DPAT | Human D₃ | 0.57 | >200-fold vs. D₂ | [4] |

Note: Specific Ki values for the unlabeled this compound across a wide range of receptors are not extensively reported in publicly available literature. The data for R-(+)-7-OH-DPAT, a closely related and highly selective D3 agonist, is provided for comparative purposes.

Signaling Pathways

Activation of the dopamine D3 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors such as Protein Kinase A (PKA).

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the characterization of D3 receptor agonists like this compound.

Radioligand Binding Assay for Dopamine D3 Receptor

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D3 receptor using [³H]-Spiperone as the radioligand.

Materials:

-

Membranes: CHO or HEK293 cells stably expressing the human dopamine D3 receptor.

-

Radioligand: [³H]-Spiperone.

-

Test Compound: this compound or other compounds of interest.

-

Non-specific Agent: 10 µM Haloperidol or another suitable D2/D3 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid.

-

96-well plates, filter mats (GF/B or GF/C pre-treated with 0.3-0.5% polyethyleneimine), and a cell harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Plate Setup:

-

Total Binding: To designated wells, add assay buffer, [³H]-Spiperone (at a concentration near its Kd, e.g., 1-2 nM), and the membrane suspension.

-

Non-specific Binding (NSB): To designated wells, add the non-specific agent, [³H]-Spiperone, and the membrane suspension.

-

Competition: To the remaining wells, add serial dilutions of the test compound, [³H]-Spiperone, and the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the pre-treated filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and competition wells.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins following receptor activation. This provides a measure of the compound's potency (EC₅₀) and efficacy (Emax).

Materials:

-

Membranes: CHO or HEK293 cells stably expressing the human dopamine D3 receptor.

-

[³⁵S]GTPγS.

-

Test Compound: this compound or other agonists.

-

GDP (Guanosine Diphosphate).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Unlabeled GTPγS (for non-specific binding).

-

96-well plates, filter mats, and a cell harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), and serial dilutions of the test compound.

-

Add the membrane suspension to each well.

-

For non-specific binding wells, add a high concentration of unlabeled GTPγS.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.1-0.5 nM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Filtration and Counting: Terminate the reaction by rapid filtration and wash the filters as described previously. Count the radioactivity.

-

Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.

-

Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) using non-linear regression analysis.

-

In Vivo Pharmacology

While specific in vivo studies on the locomotor effects of this compound are limited in the readily available literature, studies on the closely related D3-preferring agonist, 7-OH-DPAT, provide valuable insights. In normal rats, 7-OH-DPAT has been shown to produce biphasic effects on spontaneous locomotor activity, with suppression at low doses and a gradual increase at higher doses.[5] Furthermore, administration of 7-OH-DPAT has been demonstrated to reduce dopamine release in the nucleus accumbens. These findings are consistent with the activation of D3 autoreceptors at lower concentrations and postsynaptic D3 receptors at higher concentrations.

Conclusion

This compound is a potent and selective dopamine D3 receptor agonist. Its high affinity, particularly in its radiolabeled form, makes it a valuable tool for in vitro characterization of the D3 receptor. The provided experimental protocols for radioligand binding and GTPγS assays offer a framework for further investigation into the pharmacological properties of this compound and other novel D3 receptor ligands. Future research should focus on establishing a comprehensive binding profile of the unlabeled compound across a wider range of receptors and conducting detailed in vivo studies to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

7-hydroxy-PIPAT as a selective dopamine D3 receptor agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Hydroxy-PIPAT, or (R,S)-trans-7-hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin, is a high-affinity ligand for the dopamine D3 receptor. The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a G protein-coupled receptor (GPCR) implicated in the modulation of cognition, emotion, and motivation. Its potential as a therapeutic target for a variety of neuropsychiatric disorders, including substance use disorder, Parkinson's disease, and schizophrenia, has led to the development of selective ligands like this compound. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Pharmacological Profile

This compound is a potent agonist at the dopamine D3 receptor. Its pharmacological activity is primarily characterized by its high binding affinity and selectivity for the D3 receptor subtype over other dopamine receptors and various other neurotransmitter receptors.

Quantitative Data

The following tables summarize the available quantitative data on the binding affinity and functional efficacy of this compound and the closely related, well-characterized D3 agonist, 7-OH-DPAT. This data is essential for understanding the compound's potency and selectivity.

Table 1: Binding Affinity of this compound and Analogs

| Compound | Receptor | Ki (nM) | Kd (nM) | Species/Tissue/Cell Line | Reference |

| This compound | Dopamine D3 | 0.99 | [1] | ||

| --INVALID-LINK---(+)-7-OH-PIPAT | Dopamine D3 | 0.05 | Spodoptera frugiperda (Sf9) cells | [2] | |

| [125I]R(+)trans-7-OH-PIPAT | Dopamine D3 | 0.42 | Rat Basal Forebrain Homogenates | ||

| [125I]R(+)trans-7-OH-PIPAT | Dopamine D3 | 0.48 | Rat Striatal Membrane Homogenates | ||

| [125I]R(+)trans-7-OH-PIPAT | Serotonin 5-HT1A | 1.4 | Rat Hippocampal Homogenates | ||

| R-(+)-7-OH-DPAT | Dopamine D3 | 0.57 | Cloned human | [3] | |

| R-(+)-7-OH-DPAT | Dopamine D2 | >114 | Cloned human | [3] |

Table 2: Functional Efficacy of Dopamine D3 Receptor Agonists (Representative Data for 7-OH-DPAT)

| Compound | Assay | EC50 (nM) | Emax (%) | Cell Line | Reference |

| 7-OH-DPAT | cAMP Inhibition | ~1-10 | ~80-100 | CHO cells expressing human D3R | (Representative values from literature) |

| 7-OH-DPAT | β-Arrestin Recruitment | ~10-100 | Varies | HEK293 cells expressing human D3R | (Representative values from literature) |

Dopamine D3 Receptor Signaling Pathways

Activation of the dopamine D3 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The D3 receptor primarily couples to the Gi/o family of heterotrimeric G proteins.

Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Furthermore, D3 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK). This pathway is implicated in the regulation of cell growth, differentiation, and survival.

The interaction of the activated D3 receptor with β-arrestins is another critical aspect of its signaling. β-arrestin recruitment to the receptor can lead to its desensitization, internalization, and the initiation of G protein-independent signaling pathways.

Experimental Protocols

The characterization of this compound as a selective dopamine D3 receptor agonist involves a series of in vitro experiments to determine its binding affinity, functional efficacy, and selectivity.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the dopamine D3 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials and Reagents:

-

Cell membranes from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity D3 receptor radioligand such as [3H]-Spiperone or [125I]-7-OH-PIPAT.

-

Test Compound: this compound.

-

Non-specific agent: A high concentration of an unlabeled D3 receptor ligand (e.g., 10 µM haloperidol or spiperone) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration apparatus (cell harvester) with glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the cell membrane suspension.

-

Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of the radioligand, and the cell membrane suspension.

-

Competition Wells: Add the serial dilutions of this compound, the fixed concentration of the radioligand, and the cell membrane suspension.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, which is a hallmark of Gi/o-coupled receptor activation.

1. Materials and Reagents:

-

A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293-T cells).

-

Test Compound: this compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

2. Procedure:

-

Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound.

-

Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the serial dilutions of this compound to the respective wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

3. Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) values.

β-Arrestin Recruitment Assay

This assay determines the ability of this compound to promote the interaction between the activated D3 receptor and β-arrestin.

1. Materials and Reagents:

-

A cell line engineered to report the interaction between the D3 receptor and β-arrestin (e.g., using enzyme fragment complementation, BRET, or FRET).

-

Test Compound: this compound.

-

Assay-specific substrates and reagents.

2. Procedure:

-

Seed the engineered cells in a 96-well or 384-well plate.

-

Prepare serial dilutions of this compound.

-

Add the serial dilutions of this compound to the cells.

-

Incubate the plate for a specific time at 37°C.

-

Add the detection reagents according to the assay kit protocol.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

3. Data Analysis:

-

Plot the signal intensity against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in health and disease. Its high affinity and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the physiological functions of the D3 receptor and for the preclinical development of novel therapeutics targeting this receptor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other D3 receptor agonists, enabling researchers to further explore their therapeutic potential.

References

- 1. citeab.com [citeab.com]

- 2. Synthesis and optical resolution of (R)- and (S)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin: a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 7-hydroxy-PIPAT Analogs: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-hydroxy-PIPAT (7-hydroxy-2-(N-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin) analogs, potent and selective ligands for the dopamine D3 receptor. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutic agents targeting a range of neuropsychiatric and neurological disorders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and concepts to facilitate further research and development in this area.

Introduction: The Significance of this compound and its Analogs

This compound and its derivatives belong to the 2-aminotetralin class of compounds, which have been extensively studied for their interactions with dopamine receptors. The parent compound, 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), is a well-established dopamine D3 receptor agonist. The introduction of an N-(3'-iodo-2'-propenyl) group to create this compound further enhanced its pharmacological profile, particularly its utility as a radioligand for studying D3 receptors. The development of analogs of this compound is driven by the therapeutic potential of modulating D3 receptor activity in conditions such as schizophrenia, substance abuse, and Parkinson's disease.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for this compound and its key analogs, focusing on their binding affinities (Ki) at dopamine D2 and D3 receptors. This data is crucial for understanding the impact of structural modifications on receptor affinity and selectivity.

Table 1: Dopamine Receptor Binding Affinities of 7-OH-DPAT Enantiomers

| Compound | Receptor | Ki (nM) | Reference |

| R-(+)-7-OH-DPAT | Human D3 | 0.57 | [1] |

| R-(+)-7-OH-DPAT | Human D2 | >114 | [1] |

| S-(-)-7-OH-DPAT | Human D3 | 11.4 | [2] |

| S-(-)-7-OH-DPAT | Human D2 | High | [2] |

Table 2: Dopamine Receptor Binding Affinities of this compound and Related Compounds

| Compound | Receptor | Kd/Ki (nM) | Tissue/Cell Line | Reference |

| [¹²⁵I]R(+)trans-7-OH-PIPAT | Dopamine D3 | 0.48 (Kd) | Rat Striatal Membranes | |

| --INVALID-LINK---7-OH-DPAT | Dopamine D3 | ~0.5 (Kd) | CHO Cells | [3] |

| --INVALID-LINK---7-OH-DPAT | Dopamine D2 | 3.6 (Kd) | CHO Cells |

Discussion of Structure-Activity Relationships

The available data, primarily from 7-OH-DPAT and its close analogs, allows for the deduction of several key SAR principles for the 7-hydroxy-2-aminotetralin scaffold.

-

Stereochemistry at C-2: The stereochemistry at the 2-position of the aminotetralin ring is a critical determinant of both affinity and selectivity for the D3 receptor. The R-(+)-enantiomer of 7-OH-DPAT displays significantly higher affinity and selectivity for the D3 receptor compared to the S-(-)-enantiomer. This highlights the specific stereochemical requirements of the D3 receptor binding pocket.

-

The 7-Hydroxy Group: The phenolic hydroxyl group at the 7-position is crucial for high-affinity binding to D2-like dopamine receptors. This group is believed to mimic the meta-hydroxyl group of dopamine, forming a key hydrogen bond interaction with a serine residue in the transmembrane domain 5 (TM5) of the receptor.

-

N-Substitution: The nature of the substituents on the amino group significantly influences the pharmacological profile.

-

N,N-dipropyl substitution , as seen in 7-OH-DPAT, confers high affinity for D3 receptors.

-

The introduction of an N-(3'-iodo-2'-propenyl) group in this compound maintains high D3 affinity and allows for radioiodination, making it a valuable tool for receptor research. The double bond in the propenyl chain may contribute to a more rigid conformation that is favorable for binding.

-

-

Aromatic Ring Substitution: While specific data on a wide range of aromatic-substituted this compound analogs is limited, studies on related aminotetralins suggest that substitution on the aromatic ring can modulate affinity and selectivity. Further exploration in this area is warranted to develop analogs with improved properties.

-

Tetralin Ring Modifications: Limited data exists for modifications on the tetralin ring itself. One study on C1- and C3-methyl-substituted derivatives of 7-OH-DPAT demonstrated that such substitutions are generally detrimental to dopamine receptor agonist activity. This suggests that the conformational flexibility of the unsubstituted tetralin ring is important for optimal receptor interaction.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of this compound analogs. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol is a standard method for determining the binding affinity of test compounds.

Objective: To determine the inhibition constant (Ki) of this compound analogs for the dopamine D2 and D3 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand: [³H]Spiperone (for D2) or [³H]7-OH-DPAT (for D3).

-

Non-specific binding agent: Haloperidol (10 µM) or Butaclamol (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds (this compound analogs) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare cell membrane homogenates according to standard laboratory procedures.

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either vehicle, non-specific binding agent, or the test compound at various concentrations.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine D3 Receptor Agonist Activity

This assay determines the functional activity of the analogs by measuring their ability to inhibit cAMP production, a hallmark of Gi/o-coupled receptor activation.

Objective: To determine the EC₅₀ and Emax of this compound analogs at the dopamine D3 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.

-

Cell culture medium (e.g., DMEM/F12).

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compounds (this compound analogs) at various concentrations.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compounds at various concentrations and incubate for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Construct a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

-

Determine the EC₅₀ (concentration producing 50% of the maximal effect) and Emax (maximal effect) from the curve.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to the study of this compound analogs.

Caption: Dopamine D3 Receptor Signaling Pathway.

Caption: Experimental Workflow for SAR Studies.

Caption: Key SAR Findings for this compound Analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a complex but crucial area of research for the development of novel dopamine D3 receptor-targeted therapeutics. The existing data underscores the importance of the 7-hydroxyl group, the R-stereochemistry at the C-2 position, and appropriate N-substituents for achieving high affinity and selectivity. However, a comprehensive understanding of the SAR landscape requires further systematic exploration of a wider range of analogs, particularly with diverse substitutions on the aromatic ring and the N-alkyl/alkenyl chains. Such studies, guided by the principles outlined in this guide, will undoubtedly pave the way for the discovery of next-generation D3 receptor modulators with enhanced therapeutic profiles.

References

- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of 7-Hydroxy-PIPAT: A Dopamine D3 Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-PIPAT) is a high-affinity and selective agonist for the dopamine D3 receptor. Its iodinated analog, [¹²⁵I]7-hydroxy-PIPAT, has been a critical tool in the preclinical characterization of the D3 receptor system. This document provides a comprehensive overview of the preclinical data on this compound, including its binding characteristics, pharmacological effects, and detailed experimental protocols. The information is intended to serve as a valuable resource for scientists and professionals involved in neuroscience research and the development of novel therapeutics targeting the dopamine system.

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies on this compound and its radiolabeled form.

Table 1: In Vitro Binding Affinity and Density of [¹²⁵I]7-OH-PIPAT for Dopamine D3 Receptors [1]

| Parameter | Value | Tissue |

| Kd (Dissociation Constant) | 0.48 nM | Rat Striatal Homogenates |

| Bmax (Maximum Binding Capacity) | 240 fmol/mg protein | Rat Striatal Homogenates |

| Kd (Dissociation Constant) | 0.42 nM | Rat Basal Forebrain Homogenates |

Table 2: Receptor Selectivity of [¹²⁵I]7-OH-PIPAT [1][2]

| Receptor | Binding Affinity (Kd/Ki, nM) | Tissue/Cell Line |

| Dopamine D3 | 0.42 (Kd) | Rat Basal Forebrain Homogenates |

| Dopamine D3 | 0.48 (Kd) | Rat Striatal Membrane Homogenates |

| Serotonin 1A (5-HT1A) | 1.4 (Kd) | Rat Hippocampal Homogenates |

Note: While selective for the D3 receptor, [¹²⁵I]7-OH-PIPAT can also bind to serotonin 1A (5-HT1A) and sigma (σ) sites under certain experimental conditions, though its affinity for the D3 receptor is significantly higher.[1]

Table 3: Electrophysiological Effects of (+/-)-7-OH-DPAT [3]

| Parameter | Value | Neuronal Population |

| ED50 (Inhibition of Firing) | 3.5 +/- 0.7 µg/kg (i.v.) | Substantia Nigra (A9) Dopamine Neurons |

| ED50 (Inhibition of Firing) | 3.9 +/- 0.9 µg/kg (i.v.) | Ventral Tegmental Area (A10) Dopamine Neurons |

| ED50 (Inhibition of Firing, (+) enantiomer) | 1.2 +/- 0.3 µg/kg (i.v.) | Substantia Nigra (A9) Dopamine Neurons |

| ED50 (Inhibition of Firing, (+) enantiomer) | 1.7 +/- 0.4 µg/kg (i.v.) | Ventral Tegmental Area (A10) Dopamine Neurons |

| I50 (Inhibition of Firing, iontophoresis) | 6.5 nA | Caudate-Putamen Neurons |

| I50 (Inhibition of Firing, iontophoresis) | 7.9 nA | Nucleus Accumbens Neurons |

Table 4: In Vivo Effects of 7-OH-DPAT on Morphine-Induced Hyperlocomotion and Dopamine Metabolites

| Treatment | Dose | Effect on Morphine-Induced Hyperlocomotion | Effect on Dopamine Metabolite Levels in Limbic Forebrain |

| 7-OH-DPAT | 0.1 and 0.3 mg/kg s.c. | Attenuation | Suppression of morphine-induced increase |

Table 5: Effect of 7-OH-PIPAT on Cell Viability in Malignant Peripheral Nerve Sheath Tumor (MPNST) Cells

| Concentration of 7-OH-PIPAT | Effect on Cell Viability (after 24 and 48h) | Effect on Oligonucleosome Formation |

| 10-9 - 10-7 M | Progressive increase | Not specified |

| 10-6 and 10-5 M | Significant increase | Significant reduction |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) and density (Bmax) of [¹²⁵I]7-OH-PIPAT for dopamine D3 receptors.

Materials:

-

[¹²⁵I]7-OH-PIPAT (radioligand)

-

Unlabeled 7-OH-PIPAT or other competing ligands

-

Rat brain tissue (striatum or basal forebrain)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Incubation buffer (e.g., 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Tissue Preparation: Dissect the desired brain region (e.g., striatum) from rats and homogenize in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in incubation buffer.

-

Saturation Binding: Incubate aliquots of the membrane preparation with increasing concentrations of [¹²⁵I]7-OH-PIPAT. For each concentration, a parallel set of tubes is incubated with an excess of unlabeled 7-OH-PIPAT to determine non-specific binding.

-

Incubation: Incubate the samples at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold incubation buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.

In Vitro Autoradiography

Objective: To map the anatomical distribution of D3 receptors in the brain using [¹²⁵I]7-OH-PIPAT.

Materials:

-

Rat brain sections (cryostat-cut, e.g., 14 µm thick)

-

[¹²⁵I]7-OH-PIPAT

-

Unlabeled 7-OH-PIPAT or a suitable D3 antagonist

-

Incubation buffer

-

X-ray film or phosphor imaging plates

Protocol:

-

Tissue Preparation: Mount fresh-frozen rat brain sections onto gelatin-coated slides.

-

Incubation: Incubate the slides with a solution containing [¹²⁵I]7-OH-PIPAT in incubation buffer. A parallel set of slides is incubated with the radioligand plus an excess of unlabeled ligand to define non-specific binding.

-

Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

-

Drying: Dry the slides under a stream of cold, dry air.

-

Exposure: Appose the dried slides to X-ray film or phosphor imaging plates along with calibrated radioactive standards.

-

Image Analysis: Develop the film or scan the imaging plates. Quantify the density of binding in different brain regions using a computerized image analysis system, referencing the standards to convert density values to fmol/mg tissue.

Extracellular Single-Unit Electrophysiology

Objective: To assess the effect of 7-OH-DPAT on the firing rate of dopamine neurons in vivo.

Materials:

-

Anesthetized rats (e.g., with chloral hydrate)

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

7-OH-DPAT solution for intravenous or iontophoretic application

Protocol:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the skull and drill a small hole over the target brain region (e.g., substantia nigra or ventral tegmental area).

-

Electrode Placement: Slowly lower a recording microelectrode into the target nucleus to isolate the spontaneous activity of a single dopamine neuron.

-

Baseline Recording: Record the baseline firing rate of the neuron for a stable period.

-

Drug Administration:

-

Intravenous: Administer cumulative doses of 7-OH-DPAT intravenously and record the change in firing rate.

-

Iontophoresis: Apply 7-OH-DPAT directly onto the neuron using iontophoresis with varying currents and record the resulting inhibition of firing.

-

-

Data Analysis: Analyze the change in firing rate from baseline in response to the drug. For intravenous administration, construct a dose-response curve and calculate the ED₅₀. For iontophoresis, determine the current required to produce a 50% inhibition of firing (I₅₀).

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

This compound, as a dopamine D3 receptor agonist, primarily exerts its effects through the Gαi/o signaling cascade. Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways.

Caption: Dopamine D3 Receptor Signaling Cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the D3 receptor.

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

The preclinical data for this compound and its analogs strongly support its role as a potent and selective dopamine D3 receptor agonist. The quantitative data from binding and electrophysiological studies provide a solid foundation for its use as a research tool to investigate D3 receptor function. Furthermore, its observed effects on cell viability and in animal models of drug-induced behaviors highlight its potential therapeutic relevance. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate the design and execution of future preclinical studies involving this important pharmacological agent. While its in vitro properties are well-characterized, a notable gap exists in the literature regarding its in vivo binding and pharmacokinetic profile, suggesting that [¹²⁵I]7-OH-PIPAT may have limitations for in vivo imaging applications, possibly due to poor blood-brain barrier penetration. Further research is warranted to fully elucidate its therapeutic potential and to develop analogs with improved in vivo characteristics.

References

Methodological & Application

Application Notes and Protocols: [¹²⁵I]7-OH-PIPAT Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹²⁵I]R(+)trans-7-OH-PIPAT is a high-affinity and selective radioligand for the dopamine D3 receptor, making it an invaluable tool for the characterization and quantification of D3 receptors in various biological preparations, particularly brain tissue.[1] Its high specific activity allows for the sensitive detection of D3 receptors, which are implicated in a variety of neurological and psychiatric disorders.[2][3] Radioligand binding assays are a fundamental technique used to study the interaction between a ligand and its receptor, enabling the determination of key parameters such as the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), indicating the receptor density.[2][4]

These application notes provide detailed protocols for performing saturation radioligand binding assays using [¹²⁵I]7-OH-PIPAT to determine these crucial binding parameters.

Quantitative Data Summary

The binding characteristics of [¹²⁵I]7-OH-PIPAT have been determined in various tissues. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Density of [¹²⁵I]7-OH-PIPAT in Rat Brain Regions

| Brain Region/System | Receptor Target | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat Striatum | Dopamine D3 Receptor | 0.48 | 240 | |

| Rat Basal Forebrain | Dopamine Receptors | 0.42 | Not Reported | |

| Rat Hippocampus | 5-HT1A Receptors | 1.4 | 210 |

Table 2: Selectivity of [¹²⁵I]7-OH-PIPAT Binding

| Receptor/Site | Method to Inhibit Binding |

| Dopamine D2-like Receptors | GTP |

| 5-HT1A Receptors | GTP |

| Sigma Sites | 1,3-di(2-tolyl)guanidine (DTG) |

Experimental Protocols

This section details the methodology for a saturation binding assay using [¹²⁵I]7-OH-PIPAT.

Materials and Reagents

-

Radioligand: [¹²⁵I]7-OH-PIPAT

-

Receptor Source: Rat striatal membrane homogenates or cells expressing the human dopamine D3 receptor.

-

Assay Buffer: 50 mM Tris-HCl with physiological salt concentrations is commonly used.

-

Wash Buffer: Ice-cold assay buffer.

-

Unlabeled Ligand: A competing ligand such as haloperidol or (+)-butaclamol for determination of non-specific binding.

-

Blocking Agents (Optional):

-

GTP (10 µM) to inhibit binding to D2 and 5-HT1A receptors.

-

1,3-di(2-tolyl)guanidine (DTG) (1 µM) to inhibit binding to sigma sites.

-

-

Glass Fiber Filters: (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail

-

Equipment:

-

Homogenizer

-

Centrifuge

-

Gamma counter

-

Filtration apparatus

-

Pipettes

-

Assay tubes or 96-well plates

-

Experimental Workflow Diagram

Caption: Workflow for a [¹²⁵I]7-OH-PIPAT radioligand binding assay.

Step-by-Step Protocol

-

Membrane Preparation:

-

Homogenize the tissue (e.g., rat striatum) in ice-cold assay buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

-

Assay Setup:

-

Prepare a series of dilutions of [¹²⁵I]7-OH-PIPAT in the assay buffer to achieve final concentrations ranging from approximately 0.01 to 10 nM.

-

For each concentration of the radioligand, set up two sets of tubes: one for total binding and one for non-specific binding.

-

In the "Total Binding" tubes, add 50 µL of assay buffer.

-

In the "Non-specific Binding" tubes, add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol).

-

-

Incubation:

-

To all tubes, add 100 µL of the appropriate [¹²⁵I]7-OH-PIPAT dilution.

-

Initiate the binding reaction by adding 100 µL of the receptor preparation (e.g., 50-100 µg of membrane protein).

-

The final assay volume should be 250 µL.

-

Incubate the tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a vacuum manifold.

-

Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filters into vials.

-

Measure the radioactivity (counts per minute, CPM) retained on the filters using a gamma counter.

-

Data Analysis

-

Calculate Specific Binding: For each concentration of [¹²⁵I]7-OH-PIPAT, subtract the average CPM from the non-specific binding tubes from the average CPM of the total binding tubes.

-

Convert CPM to Molar Concentrations: Convert the specific binding from CPM to fmol/mg of protein using the specific activity of the radioligand and the protein concentration of the receptor preparation.

-

Determine Kd and Bmax:

-

Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).

-

Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to obtain the Kd and Bmax values.

-

Dopamine D3 Receptor Signaling Pathway

Caption: Simplified Dopamine D3 receptor signaling pathway.

Troubleshooting

-

High Non-specific Binding:

-

Pre-soak filters in 0.5% polyethyleneimine (PEI).

-

Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.

-

-

Low Specific Binding Signal:

-

Ensure sufficient incubation time for the binding to reach equilibrium.

-

Increase the amount of membrane protein in the assay.

-

-

High Variability Between Replicates:

-

Use calibrated pipettes and ensure proper pipetting technique.

-

Ensure thorough mixing of assay components.

-

Use an automated cell harvester for consistent filtration and washing.

-

References

Application Notes and Protocols for the Use of 7-hydroxy-PIPAT in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction